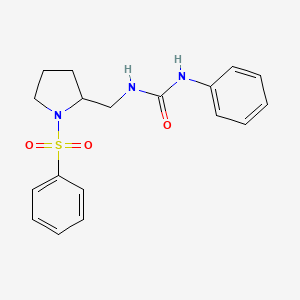

1-Phenyl-3-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Phenyl-3-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are often explored for their potential as therapeutic agents, particularly as antiproliferative and anticonvulsant drugs, as well as their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, N-arylsulfonyl-N'-substituted ureas can be synthesized by reacting arylsulfonyl isocyanates with amines, as demonstrated in the synthesis of N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas . Additionally, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been reported, where these compounds were designed and synthesized for their antiproliferative activity against various cancer cell lines .

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with the potential for intramolecular hydrogen bonding and various substituent effects influencing their conformation and reactivity. For example, the structure of cyclohexyl-1-[(cycloheptylamino-4-pyridyl-3)sulfonyl]-3-urea exhibits an intramolecular hydrogen bond between the SO2N group and the pyridyl ring, indicating a proton transfer . The molecular structure can significantly impact the biological activity of these compounds.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form 3-amino derivatives of pyrrolones . Additionally, the reaction of N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas with dimethyl sulfoxide can yield N,N'-bis(2,6-dimethylpyrimidin-4-yl) ureas through a four-center mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. These properties can affect their solubility, stability, and interaction with biological targets. For instance, the introduction of cycloalkyl groups in place of toluyl and isopropyl groups can decrease the polarity and increase the lipophilicity of the molecules, potentially leading to new inhibitors with longer duration of action and different pharmacokinetic properties . The association of urea derivatives with other molecules, such as 2-amino-1,8-naphthyridines and benzoates, can also be studied through NMR spectroscopy and quantum chemical calculations to understand the substituent effect on complexation .

Wissenschaftliche Forschungsanwendungen

Ion-Pair Binding and Metal Ion Coordination

The research on mixed N,S-donor 2-ureidopyridine ligands, similar in function to the urea derivatives, has demonstrated their ability to bind metal ions through coordination and hydrogen bonding interactions. These compounds are capable of simultaneous coordination to metal ions and hydrogen bonding with anions, showing a potential application in the field of ion-pair binding and coordination chemistry (Qureshi et al., 2009).

Antibacterial and Surface Activity

In a study focused on the synthesis and evaluation of 1,2,4-triazole derivatives, compounds related to urea derivatives have been shown to possess significant antimicrobial activity. These compounds can be utilized as surface active agents, indicating their potential in developing new antibacterial agents (El-Sayed, 2006).

Abiotic Degradation of Herbicides

Investigations into the stability of sulfonylurea herbicides under various abiotic factors revealed insights into the degradation pathways influenced by pH, temperature, solvent, and light. This research contributes to a better understanding of environmental degradation processes of compounds related to urea derivatives (Saha & Kulshrestha, 2002).

Anticancer Activity

A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives identified compounds with significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of urea derivatives as new anticancer agents, highlighting the importance of chemical structure in therapeutic efficacy (Feng et al., 2020).

Synthesis and Crystal Structure

Research into the synthesis and crystal structure of N-phenyl-N′-(pyridin-2-ylmethyl)-S-methyl-thiouronium iodide provides insights into the structural aspects of related urea compounds. Understanding these structural details can inform the design of new compounds with desired physical and chemical properties (Stojanovic et al., 2010).

Eigenschaften

IUPAC Name |

1-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-18(20-15-8-3-1-4-9-15)19-14-16-10-7-13-21(16)25(23,24)17-11-5-2-6-12-17/h1-6,8-9,11-12,16H,7,10,13-14H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCXWKRDAKGHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3003418.png)

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)